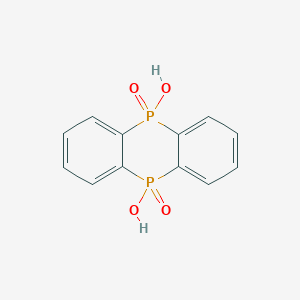
5,10-Dihydroxy-5,10-dihydro-5lambda~5~,10lambda~5~-phosphanthrene-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10-Dihydroxy-5,10-dihydro-5lambda~5~,10lambda~5~-phosphanthrene-5,10-dione is a chemical compound known for its unique structure and properties. This compound belongs to the class of organophosphorus compounds, which are characterized by the presence of phosphorus atoms within their molecular structure. The compound’s distinctiveness lies in its dual hydroxyl groups and the presence of phosphorus in a pentavalent state.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dihydroxy-5,10-dihydro-5lambda~5~,10lambda~5~-phosphanthrene-5,10-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphorus-containing precursor with a dihydroxy aromatic compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5,10-Dihydroxy-5,10-dihydro-5lambda~5~,10lambda~5~-phosphanthrene-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Applications De Recherche Scientifique
5,10-Dihydroxy-5,10-dihydro-5lambda~5~,10lambda~5~-phosphanthrene-5,10-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 5,10-Dihydroxy-5,10-dihydro-5lambda~5~,10lambda~5~-phosphanthrene-5,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups and phosphorus atom play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diamino-4,8-dihydroxy-9,10-dihydroanthracene-9,10-dione: This compound shares similar hydroxyl groups but differs in its aromatic structure and lack of phosphorus.
5,10-Dihydro-5,10-dimethylphenazine: This compound has a similar dihydro structure but contains nitrogen atoms instead of phosphorus.
Uniqueness
The uniqueness of 5,10-Dihydroxy-5,10-dihydro-5lambda~5~,10lambda~5~-phosphanthrene-5,10-dione lies in its phosphorus-containing structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and binding characteristics.
Propriétés
Numéro CAS |
63586-90-3 |
|---|---|
Formule moléculaire |
C12H10O4P2 |
Poids moléculaire |
280.15 g/mol |
Nom IUPAC |
5,10-dihydroxyphosphanthrene 5,10-dioxide |
InChI |
InChI=1S/C12H10O4P2/c13-17(14)9-5-1-2-6-10(9)18(15,16)12-8-4-3-7-11(12)17/h1-8H,(H,13,14)(H,15,16) |
Clé InChI |
SPGSJYZPIRDWSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)P(=O)(C3=CC=CC=C3P2(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



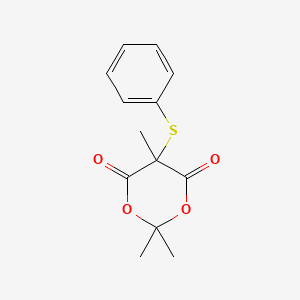



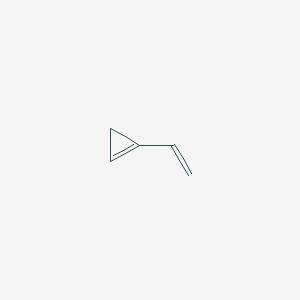
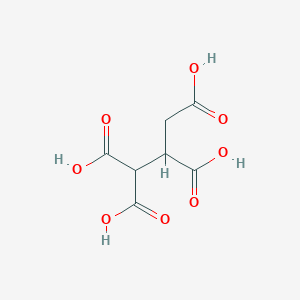
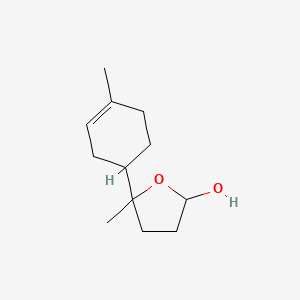
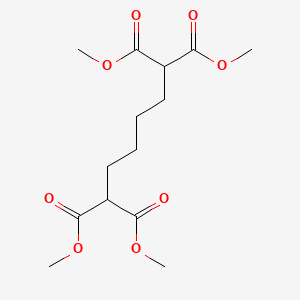


![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)
![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)

